molecular formula C20H25ClN2O2 B11334017 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide

Cat. No.: B11334017
M. Wt: 360.9 g/mol
InChI Key: QVNDIEQNLAHUFD-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a diethylamino group, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide typically involves the reaction of 2-chlorophenylacetic acid with diethylamine to form an intermediate, which is then reacted with phenoxyacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[2-(diisopropylamino)ethyl]-2-phenoxyacetamide
  • N-(2-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}acetamide
  • 2-(diethylamino)ethyl N-(2-chlorophenyl)carbamate

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C20H25ClN2O2/c1-3-23(4-2)19(17-12-8-9-13-18(17)21)14-22-20(24)15-25-16-10-6-5-7-11-16/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,24)

InChI Key

QVNDIEQNLAHUFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)COC1=CC=CC=C1)C2=CC=CC=C2Cl

Origin of Product

United States

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